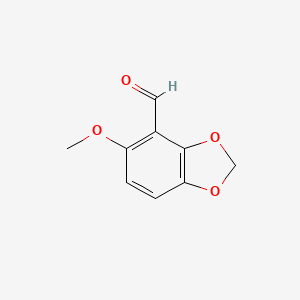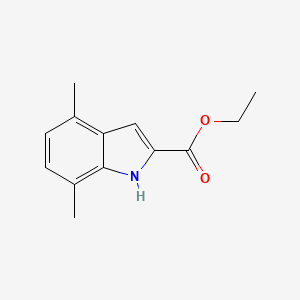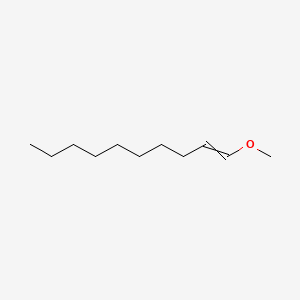
1-Decene, 1-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Decene, 1-methoxy- is an organic compound with the molecular formula C11H22O. It belongs to the class of organooxygen compounds, which are characterized by the presence of a carbon-oxygen bond. It is a colorless liquid with a molecular weight of 170.29 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Decene, 1-methoxy- can be synthesized through various methods. One common method involves the reaction of 1-decene with methanol in the presence of an acid catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C . The acid catalyst facilitates the addition of the methoxy group to the double bond of 1-decene, resulting in the formation of 1-Decene, 1-methoxy-.
Industrial Production Methods
In industrial settings, the production of 1-Decene, 1-methoxy- often involves the use of continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors enhances the efficiency and yield of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
1-Decene, 1-methoxy- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of 1-Decene, 1-methoxy- can yield the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures.
Substitution: Halides or amines in the presence of a base such as sodium hydroxide (NaOH) at elevated temperatures.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Compounds with substituted functional groups.
Aplicaciones Científicas De Investigación
1-Decene, 1-methoxy- has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Decene, 1-methoxy- involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes and receptors, leading to various biochemical effects. For example, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes . The exact molecular targets and pathways involved in its mechanism of action are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
1-Decene: A similar compound with the molecular formula C10H20.
1-Dodecene: Another similar compound with the molecular formula C12H24.
Uniqueness
1-Decene, 1-methoxy- is unique due to the presence of the methoxy group, which imparts distinct chemical and physical properties. This functional group enhances its reactivity and makes it suitable for various applications in organic synthesis, biology, and industry .
Propiedades
Número CAS |
93222-35-6 |
|---|---|
Fórmula molecular |
C11H22O |
Peso molecular |
170.29 g/mol |
Nombre IUPAC |
(E)-1-methoxydec-1-ene |
InChI |
InChI=1S/C11H22O/c1-3-4-5-6-7-8-9-10-11-12-2/h10-11H,3-9H2,1-2H3/b11-10+ |
Clave InChI |
OVQHJRCXRNGXRJ-ZHACJKMWSA-N |
SMILES isomérico |
CCCCCCCC/C=C/OC |
SMILES canónico |
CCCCCCCCC=COC |
Densidad |
0.807-0.817 |
Descripción física |
Clear, colourless liquid; Fruity floral aroma |
Solubilidad |
Soluble in non-polar solvents; insoluble in water Soluble (in ethanol) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-(benzo[d][1,3]dioxol-5-yl)ethyl)-2-chloroacetamide](/img/structure/B8717692.png)
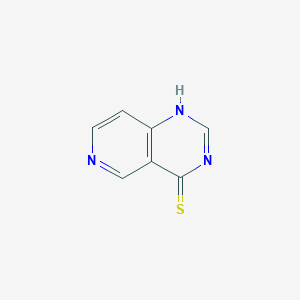
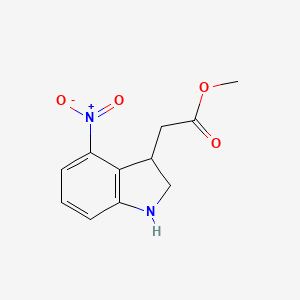
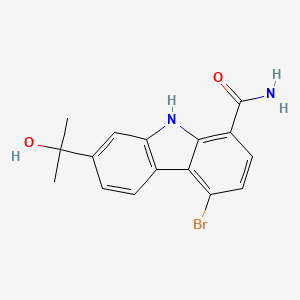
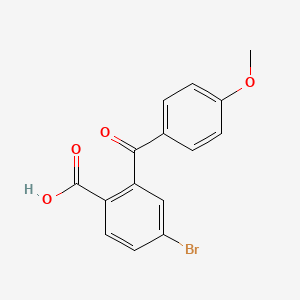
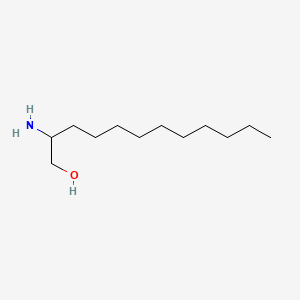
![methyl 2-[(2-amino-4-methylphenyl)sulfanylmethyl]benzoate](/img/structure/B8717729.png)
![benzyl N-[(4-nitrophenyl)methyl]carbamate](/img/structure/B8717743.png)
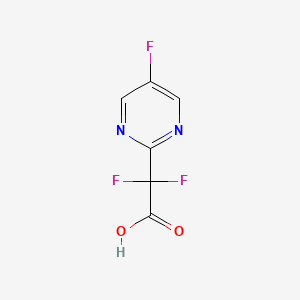
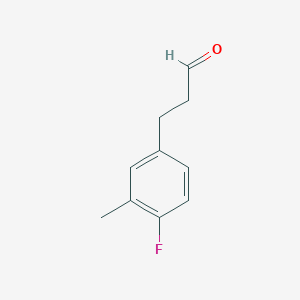
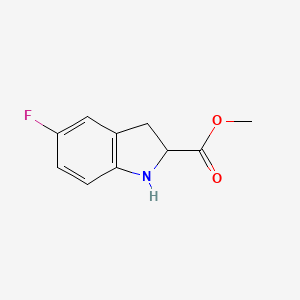
![(R)-2H-Benzo[b][1,4]thiazin-3(4H)-one 1-oxide](/img/structure/B8717759.png)
